molecular formula C3H7NO2S.ClH<br>C3H8ClNO2S B555379 L-Cysteine hydrochloride monohydrate CAS No. 7048-04-6

L-Cysteine hydrochloride monohydrate

Cat. No.: B555379
CAS No.: 7048-04-6
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-DKWTVANSSA-N
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Description

L-Cysteine hydrochloride monohydrate is a compound derived from the naturally occurring amino acid L-cysteine. It is commonly used in biochemical research due to its versatile roles in redox reactions, protein structure, cell culture, and antioxidant activity . This compound is essential in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cysteine hydrochloride monohydrate can be synthesized through several methods. One common method involves the reaction of L-cystine with hydrochloric acid. The process includes acidification, decoloration, filtration, electrolysis, concentration, centrifugal separation, and drying . Another method involves the use of an electrolytic cell, where the potential of the cathode chamber is measured using a Lujin glass tube and a saturated calomel electrode to accurately determine the end point of electrolysis .

Industrial Production Methods: In industrial settings, this compound is produced using L-cystine as the main raw material, along with hydrochloric acid, activated carbon, and water. The production process involves acidification reaction, decoloration and filtration, electrolysis, concentration, centrifugal separation, and drying .

Chemical Reactions Analysis

Types of Reactions: L-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It functions as a reducing agent and a nucleophile in redox reactions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrochloric acid, activated carbon, and water. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from reactions involving this compound include S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to L-cysteine hydrochloride monohydrate include L-cysteine, L-cystine, and N-acetyl-L-cysteine .

Uniqueness: this compound is unique due to its specific roles in redox reactions, protein structure stabilization, and antioxidant activity. Its ability to function as a reducing agent and a nucleophile in redox reactions sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1
Source PubChem
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InChI Key

IFQSXNOEEPCSLW-DKWTVANSSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S.Cl
Source PubChem
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Molecular Formula

C3H8ClNO2S
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DSSTOX Substance ID

DTXSID0020367
Record name l-Cysteine hydrochloride
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Molecular Weight

157.62 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]
Record name Cysteine hydrochloride monohydrate
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Solubility

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C
Record name CYSTEINE
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Color/Form

Colorless crystals, White crystals

CAS No.

52-89-1, 52-90-4
Record name L-(+)-Cysteine hydrochloride
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Record name Cysteine hydrochloride (anhydrous)
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Record name l-Cysteine hydrochloride
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Record name CYSTEINE HYDROCHLORIDE ANHYDROUS
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Melting Point

260 °C decomposes
Record name CYSTEINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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